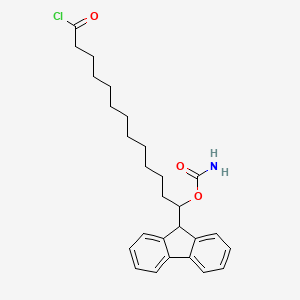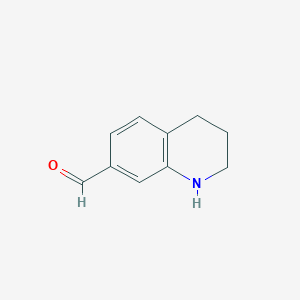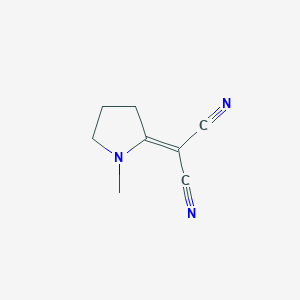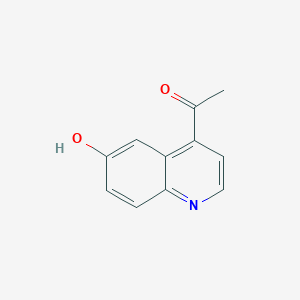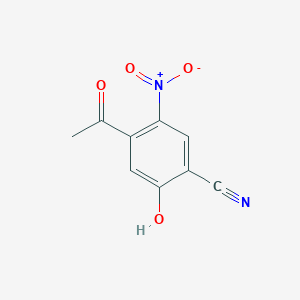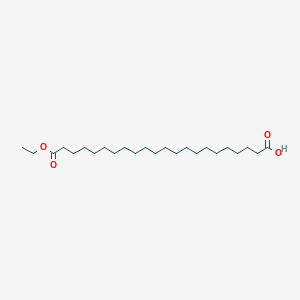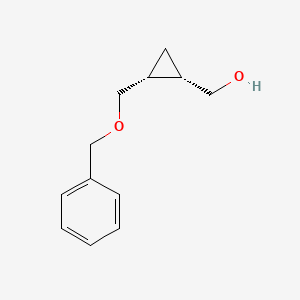
((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol: is a cyclopropyl derivative that features a benzyloxy group attached to a cyclopropyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the benzyloxy group. One common method involves the reaction of a cyclopropyl carbinol with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the benzyloxy group to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the benzyloxy group with a methoxy group.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Methoxy derivatives, other substituted cyclopropyl compounds
Applications De Recherche Scientifique
Chemistry: ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Mécanisme D'action
The mechanism of action of ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropyl ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s effects in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
- ((1S,2R)-2-((Methoxy)methyl)cyclopropyl)methanol
- ((1S,2R)-2-((Ethoxy)methyl)cyclopropyl)methanol
- ((1S,2R)-2-((Phenoxy)methyl)cyclopropyl)methanol
Comparison: Compared to its analogs, ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
[(1S,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O2/c13-7-11-6-12(11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1 |
Clé InChI |
QXASXPPLOQNMOY-NEPJUHHUSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1COCC2=CC=CC=C2)CO |
SMILES canonique |
C1C(C1COCC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


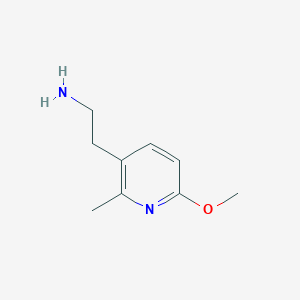

![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)
